2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine is a chemical compound that has gained significant attention due to its potential applications in scientific research. The compound is also known as TAK-659 and is a selective inhibitor of the protein kinase B-cell lymphoma 2 (BCL-2) family member B-cell lymphoma-extra-large (BCL-XL).
Wirkmechanismus
2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine selectively binds to the hydrophobic groove of BCL-XL, which is critical for its anti-apoptotic function. Binding of the compound to BCL-XL induces a conformational change in the protein, leading to its inhibition. Inhibition of BCL-XL leads to the release of pro-apoptotic proteins such as BAK and BAX, which then induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Inhibition of BCL-XL by 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine has been shown to induce apoptosis in cancer cells. The compound has been shown to be effective against various types of cancer cells, including leukemia, lymphoma, breast cancer, and lung cancer. The compound has also been shown to have minimal toxicity to normal cells, making it a promising therapeutic target for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine in lab experiments include its selectivity for BCL-XL, its ability to induce apoptosis in cancer cells, and its minimal toxicity to normal cells. The limitations of using the compound in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis, and the need for further research to determine its efficacy and safety in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine. These include:
1. Further optimization of the synthesis method to improve the yield and reduce the cost of the compound.
2. Investigation of the efficacy and safety of the compound in preclinical and clinical studies.
3. Development of combination therapies using 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine and other targeted therapies for cancer treatment.
4. Investigation of the potential of the compound for the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
5. Development of new compounds based on the structure of 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine with improved efficacy and safety profiles.
In conclusion, 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine is a promising compound with potential applications in scientific research, particularly in the field of cancer research. The compound selectively inhibits BCL-XL, inducing apoptosis in cancer cells, and has minimal toxicity to normal cells. Further research is needed to optimize the synthesis method, investigate the efficacy and safety of the compound in preclinical and clinical studies, and explore its potential for the treatment of other diseases.
Synthesemethoden
The synthesis of 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine involves several steps. The first step involves the preparation of 2-methyl-7-trifluoromethylquinolin-4-amine by reacting 2-methyl-4-nitroaniline with 2,3,4,5,6-pentafluorobenzaldehyde in the presence of sodium borohydride. The second step involves the preparation of 4-(morpholinosulfonyl)phenylboronic acid by reacting 4-bromo-1-butanesulfonyl chloride with phenylboronic acid in the presence of palladium catalysts. The final step involves coupling the two intermediates in the presence of a palladium catalyst to obtain 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine has potential applications in scientific research, particularly in the field of cancer research. The compound has been shown to selectively inhibit BCL-XL, which is a member of the BCL-2 family of proteins that regulate apoptosis. BCL-XL is overexpressed in many types of cancer and plays a critical role in cancer cell survival. Inhibition of BCL-XL by 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine has been shown to induce apoptosis in cancer cells, making it a potential therapeutic target for cancer treatment.
Eigenschaften
IUPAC Name |
2-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-7-(trifluoromethyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3S/c1-14-12-19(18-7-2-15(21(22,23)24)13-20(18)25-14)26-16-3-5-17(6-4-16)31(28,29)27-8-10-30-11-9-27/h2-7,12-13H,8-11H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXDJIXTAQOECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.